molecular formula C38H65N9O9 B1203672 Depsidomycin CAS No. 131956-33-7

Depsidomycin

Cat. No. B1203672
M. Wt: 792 g/mol
InChI Key: QCUFYOBGGZSFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Depsidomycin is a natural product found in Streptomyces lavendofoliae with data available.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Depsidomycin, a cyclic heptadepsi-peptide, has shown significant antimicrobial and immunosuppressive activities. A study described the total synthesis of a depsidomycin analogue, which demonstrated notable minimum inhibitory concentration (MIC) against various strains of Mycobacterium tuberculosis (MTB), including multi-drug resistant strains (Narayanaswamy et al., 2011).

Anti-Metastatic Properties Against Breast Cancer

The discovery of depsidomycins B and C, new cyclic peptides from Streptomyces sp., revealed significant anti-metastatic activities against metastatic breast cancer cells (MDA-MB-231) (Kwon et al., 2018).

Pyridomycin Biosynthesis

Research has identified the pyridomycin biosynthetic gene cluster in Streptomyces pyridomyceticus. Pyridomycin, a unique antimycobacterial cyclodepsipeptide, contains rare structural moieties, and its synthesis involves nonribosomal peptide synthetase (NRPS) genes and a polyketide synthase gene (Huang et al., 2011).

Antimycin Biosynthesis Regulation

The regulation of antimycin biosynthesis, a family of depsipeptides, was studied in Streptomyces albus. The antimycin gene cluster regulation by the RNA polymerase sigma factor σAntA was found to be vital for the production of 3-aminosalicylate, a precursor for antimycins (Seipke et al., 2014).

Apoptosis Induction in Juxtaglomerular Cells

Antimycin A, a depsipeptide, induced apoptosis in As4.1 juxtaglomerular cells by disrupting mitochondrial membrane potential and activating caspase-3 (Park et al., 2007).

Antimycin Production in E. coli

A study reconstituted the biosynthesis of antimycins in Escherichia coli. This approach allowed for systematic confirmation of the functions of modification enzymes in the biosynthesis of the 3-formamidosalicylate pharmacophore of antimycins (Liu et al., 2015).

Structure-Activity-Distribution Relationship in Antimycin-Type Depsipeptides

The structure-activity-distribution relationship (SADR) study of antimycin-type depsipeptides using Stimulated Raman Scattering Microscopy showed that their intracellular enrichment and distribution are influenced by their potency, specific protein targets, and lipophilic nature (Seidel et al., 2019).

properties

CAS RN

131956-33-7

Product Name

Depsidomycin

Molecular Formula

C38H65N9O9

Molecular Weight

792 g/mol

IUPAC Name

2-formamido-3-methyl-N-[20-methyl-3,16-bis(2-methylpropyl)-2,5,12,15,18,22-hexaoxo-13-propan-2-yl-21-oxa-1,4,10,11,14,17,27-heptazatricyclo[21.4.0.06,11]heptacosan-19-yl]pentanamide

InChI

InChI=1S/C38H65N9O9/c1-10-23(8)30(39-19-48)34(51)45-31-24(9)56-38(55)28-14-12-16-41-47(28)36(53)26(18-21(4)5)43-33(50)27-13-11-15-40-46(27)37(54)29(22(6)7)44-32(49)25(17-20(2)3)42-35(31)52/h19-31,40-41H,10-18H2,1-9H3,(H,39,48)(H,42,52)(H,43,50)(H,44,49)(H,45,51)

InChI Key

QCUFYOBGGZSFHY-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O

Canonical SMILES

CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O

synonyms

depsidomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Depsidomycin
Reactant of Route 2
Depsidomycin
Reactant of Route 3
Depsidomycin
Reactant of Route 4
Depsidomycin
Reactant of Route 5
Depsidomycin
Reactant of Route 6
Depsidomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.